![molecular formula C7H3F2NO3 B6311198 4-Fluoro-3-nitrobenzoyl fluoride, 98% CAS No. 2088943-19-3](/img/structure/B6311198.png)
4-Fluoro-3-nitrobenzoyl fluoride, 98%
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Overview
Description
4-Fluoro-3-nitrobenzoyl fluoride, also known as 4-Fluoro-3-nitrobenzoyl chloride, is a chemical compound that has a wide range of applications in scientific research. It is a colorless liquid with a molecular weight of 209.06 g/mol and a boiling point of 78°C. It is soluble in water, alcohols, and ethers, and is used as a reagent in organic synthesis. 4-Fluoro-3-nitrobenzoyl fluoride has been used in a variety of applications, including as a fluorinating agent, protecting group, and in the synthesis of pharmaceuticals.
Scientific Research Applications
4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, including antimalarials and nonsteroidal anti-inflammatory drugs. It has also been used in the synthesis of peptides, and as a fluorinating agent in the synthesis of fluorinated compounds. It has also been used as a protecting group in the synthesis of organic compounds.
Mechanism of Action
4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride is an electrophilic fluorinating agent that can be used to introduce a fluorine atom into organic compounds. It reacts with nucleophiles, such as alcohols and amines, to form a carbon-fluorine bond. This reaction is reversible, and can be used to introduce a fluorine atom into a compound without affecting the rest of the molecule.
Biochemical and Physiological Effects
This compounditrobenzoyl fluoride is not known to have any direct biochemical or physiological effects. It is used as a reagent in organic synthesis, and its presence in a compound is not expected to have any effect on the compound’s biochemical or physiological properties.
Advantages and Limitations for Lab Experiments
4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride has several advantages and limitations for use in lab experiments. It is a relatively stable compound, and is soluble in common solvents such as water, alcohols, and ethers. It is also non-toxic, and can be easily handled in the laboratory. However, it is a highly reactive compound, and should be handled with care.
Future Directions
There are several potential future directions for the use of 4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride. It could be used in the synthesis of fluorinated pharmaceuticals, or as a fluorinating agent in the synthesis of other organic compounds. It could also be used as a protecting group in the synthesis of peptides, or in the synthesis of fluorinated polymers. Additionally, it could be used in the synthesis of fluorescent probes for imaging applications.
Synthesis Methods
4-Fluoro-3-nitrobenzoyl fluoride, 98%itrobenzoyl fluoride can be synthesized by a variety of methods. One method involves the reaction of 4-fluorobenzoyl chloride with nitric acid in the presence of a catalyst. Another method involves the reaction of 4-fluorobenzoyl chloride with sodium nitrite in the presence of sulfuric acid. This method yields a higher yield of this compounditrobenzoyl fluoride than the first method.
properties
IUPAC Name |
4-fluoro-3-nitrobenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQFGKYEZWJHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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